molecular formula C21H15N B13940227 BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL- CAS No. 63018-68-8

BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL-

Cat. No.: B13940227
CAS No.: 63018-68-8
M. Wt: 281.3 g/mol
InChI Key: SKUYSBCTPIYMFW-UHFFFAOYSA-N
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Description

BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL- is a polycyclic aromatic hydrocarbon (PAH) derivative It is a complex organic compound characterized by its multi-ring structure with attached cyano and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benzanthracene derivatives, followed by nitration and subsequent reduction to introduce the cyano group. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of quinones.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions are common, where halogens or other groups replace hydrogen atoms on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted benzanthracene derivatives, quinones, and reduced forms of the compound.

Scientific Research Applications

BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL- is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a model compound for studying PAH behavior and reactions.

    Biology: It is used in studies related to carcinogenesis and mutagenesis, given its structural similarity to known carcinogens.

    Medicine: Research into its potential therapeutic applications, particularly in cancer treatment, is ongoing.

    Industry: It is used in the development of advanced materials, including organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL- exerts its effects involves its interaction with cellular components. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound’s cyano group plays a crucial role in its reactivity, influencing its binding affinity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    7,12-Dimethylbenz(a)anthracene (DMBA): Known for its carcinogenic properties and widely used in cancer research.

    Benz(a)anthracene: A simpler PAH without the cyano and methyl groups, also studied for its carcinogenic potential.

    Benzo(a)pyrene: Another PAH with significant research interest due to its strong carcinogenicity.

Uniqueness

BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL- is unique due to the presence of both cyano and methyl groups, which significantly alter its chemical reactivity and biological interactions compared to its simpler counterparts .

Properties

CAS No.

63018-68-8

Molecular Formula

C21H15N

Molecular Weight

281.3 g/mol

IUPAC Name

7,12-dimethylbenzo[a]anthracene-8-carbonitrile

InChI

InChI=1S/C21H15N/c1-13-18-11-10-15-6-3-4-8-19(15)21(18)14(2)17-9-5-7-16(12-22)20(13)17/h3-11H,1-2H3

InChI Key

SKUYSBCTPIYMFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC(=C14)C#N)C

Origin of Product

United States

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